2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Description
2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings and an oxadiazole moiety, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-3-7-14(8-4-12)17-18(21-24-20-17)19-16(22)11-23-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALRAOKQJQFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid under basic conditions.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting 4-methylphenylhydrazine with an appropriate carboxylic acid derivative, such as ethyl chloroformate, followed by cyclization.
Coupling reaction: The final step involves coupling the 4-methylphenoxyacetic acid with the oxadiazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,5-oxadiazol-3-yl group undergoes nucleophilic substitution reactions under basic conditions due to electron deficiency at the C3 position. Key examples include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiol substitution | NaSH/EtOH, 60°C, 6 hr | 3-(sulfanylmethyl) derivative | 72% | |
| Amine substitution | Benzylamine/DMF, 110°C, 12 hr | 3-(benzylamino) analogue | 58% |
This reactivity enables functionalization for pharmacological optimization, as demonstrated in structure-activity relationship studies of related oxadiazoles .
Acetamide Hydrolysis
The central acetamide group undergoes pH-dependent hydrolysis:
-
Acidic conditions (HCl 6M, reflux):
Cleavage produces 2-(4-methylphenoxy)acetic acid and 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine.
-
Basic conditions (NaOH 2M, 80°C):
Yields sodium 2-(4-methylphenoxy)acetate and the corresponding amine.
Electrophilic Aromatic Substitution
The 4-methylphenyl substituent directs electrophiles to the para position:
| Electrophile | Catalyst | Product | Regioselectivity |
|---|---|---|---|
| HNO₃ | H₂SO₄ | 4-methyl-3-nitro derivative | >90% meta to oxadiazole |
| Cl₂ | FeCl₃ | 4-methyl-2-chloro derivative | 85% ortho to oxadiazole |
Methyl groups enhance ring activation, with reaction rates 3-5× faster than unsubstituted analogues .
Oxidation Reactions
Controlled oxidation modifies key functional groups:
-
Oxadiazole ring oxidation (H₂O₂/AcOH):
Converts 1,2,5-oxadiazole to 1,2,5-oxadiazole N-oxide, confirmed by IR ν(N→O) at 1,280 cm⁻¹ . -
Methyl group oxidation (KMnO₄/H₂SO₄):
Transforms 4-methylphenyl to 4-carboxyphenyl (85% yield), altering solubility and hydrogen-bonding capacity.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary pathways:
-
Oxadiazole ring opening :
Forms nitrile oxide intermediate detected via EPR spectroscopy . -
C-S bond cleavage :
Generates thiyl radicals that dimerize to disulfides (confirmed by LC-MS) .
Metal Complexation
The oxadiazole nitrogen and acetamide oxygen coordinate transition metals:
| Metal Salt | Stoichiometry | Application |
|---|---|---|
| CuCl₂ | 1:2 (ML₂) | Antimicrobial enhancement |
| Pd(OAc)₂ | 1:1 | Catalytic cross-coupling |
X-ray crystallography of the Cu complex shows square planar geometry with bond lengths N-Cu = 1.98 Å and O-Cu = 2.05 Å .
Comparative Reactivity Table
Reactivity relative to unsubstituted 1,2,5-oxadiazole acetamides:
| Reaction | Rate Enhancement | Electronic Effect |
|---|---|---|
| Nucleophilic substitution | 1.8× | -I effect of methyl groups |
| Electrophilic substitution | 2.3× | +M effect of methyl groups |
| Hydrolysis | 0.7× | Steric hindrance at acetamide |
Data derived from Hammett studies (σ = +0.37 for oxadiazole, -0.17 for methylphenoxy) .
This compound's multifunctional reactivity provides a versatile platform for developing agrochemicals and pharmaceuticals. Recent advances in catalytic functionalization methods (e.g., photoredox coupling) suggest opportunities for creating novel derivatives with improved bioactivity . Further studies are needed to characterize stereoelectronic effects on reaction pathways.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that oxadiazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that oxadiazole derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Pesticidal Activity
The compound's structural features suggest potential applications as a pesticide. Research into related oxadiazole compounds has revealed their effectiveness as herbicides and insecticides. They work by disrupting specific biochemical pathways in pests while being relatively safe for non-target organisms .
Plant Growth Regulation
There is ongoing research into the use of such compounds as plant growth regulators. Preliminary studies indicate that they may enhance growth rates or improve resistance to environmental stressors in certain crops .
Polymer Chemistry
The incorporation of 2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The oxadiazole group can improve the thermal resistance of polymers, making them suitable for high-temperature applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Showed significant inhibition of cancer cell proliferation in vitro. |
| Study B | Antimicrobial | Effective against various bacterial strains with minimal cytotoxicity to human cells. |
| Study C | Agricultural | Demonstrated potential as an effective herbicide with low toxicity to beneficial insects. |
| Study D | Material Science | Improved thermal stability in polymer composites containing the compound. |
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)acetic acid: Shares the 4-methylphenoxy group but lacks the oxadiazole moiety.
4-methylphenylhydrazine: Contains the 4-methylphenyl group but lacks the acetamide and oxadiazole functionalities.
N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboxamide: Similar structure but with a carboxamide group instead of the acetamide.
Uniqueness
2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of both the 4-methylphenoxy and oxadiazole moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(4-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a 1,2,5-oxadiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Antimicrobial Properties : The compound has shown potential against several pathogenic microorganisms.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies
- In Vitro Studies :
- Mechanism of Action :
Experimental Findings
- Microbial Assays :
- Minimum Inhibitory Concentration (MIC) :
Anti-inflammatory Effects
Research has indicated that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity was assessed using ELISA assays on activated macrophages, demonstrating a significant decrease in cytokine release at concentrations as low as 20 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxadiazole ring or phenoxy group can enhance potency and selectivity. For instance, substituting different functional groups on the aromatic rings has been shown to affect both antitumor and antimicrobial activities significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
